Cas no 1806612-78-1 (1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)

1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one
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- インチ: 1S/C11H13BrO2/c1-3-8-4-5-10(14)9(6-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3
- InChIKey: OEWIRNBOWNPIOX-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C(=CC=C(CC)C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 37.3
1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013014193-250mg |
1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one |
1806612-78-1 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
Alichem | A013014193-500mg |
1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one |
1806612-78-1 | 97% | 500mg |
806.85 USD | 2021-06-25 | |
Alichem | A013014193-1g |
1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one |
1806612-78-1 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-oneに関する追加情報
1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one (CAS No. 1806612-78-1): A Versatile Intermediate in Modern Chemical Biology
1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one, identified by its CAS number 1806612-78-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, featuring a brominated ketone moiety attached to an aromatic ring with an ethyl substituent, has garnered attention due to its structural versatility and potential applications in drug discovery and synthetic chemistry.
The structural framework of 1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one consists of a propanone backbone modified with a bromine atom at the first carbon and an aromatic ring at the second carbon. The aromatic ring is substituted with an ethyl group at the 5-position and a hydroxyl group at the 2-position, which introduces both lipophilic and hydrophilic characteristics to the molecule. This dual nature makes it an attractive candidate for various biochemical interactions and drug design strategies.
In recent years, the compound has been explored in the development of novel therapeutic agents. Its unique structural features allow for modifications that can enhance binding affinity to biological targets. For instance, the presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecules. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding.
One of the most compelling applications of 1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one is in the synthesis of small-molecule inhibitors targeting enzymes involved in critical biological pathways. Enzymes such as kinases and proteases are often implicated in diseases like cancer and inflammatory disorders. By leveraging the compound's structural flexibility, researchers can design derivatives that selectively inhibit these enzymes, thereby mitigating disease progression. Recent studies have demonstrated its utility in generating inhibitors with high specificity and low toxicity, making it a promising scaffold for further drug development.
The compound's role in medicinal chemistry extends beyond enzyme inhibition. It has also been investigated as a precursor for the synthesis of bioactive natural products and heterocyclic compounds. The aromatic ring system provides a scaffold for constructing complex cyclic structures, which are prevalent in many pharmacologically active molecules. For example, derivatives of 1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one have been explored as potential antimicrobial agents, showcasing its versatility in addressing diverse therapeutic needs.
The synthetic pathways involving 1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one are well-documented and highly efficient. The bromine atom at the alpha position allows for easy introduction of various functional groups, making it a valuable building block in multi-step syntheses. Researchers have utilized this compound to construct libraries of compounds for high-throughput screening (HTS), enabling rapid identification of lead candidates for drug development. The ease of functionalization also makes it suitable for combinatorial chemistry approaches, where large numbers of derivatives can be generated systematically.
In addition to its applications in drug discovery, 1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one has found utility in materials science and agrochemical research. Its ability to undergo diverse chemical transformations makes it a valuable intermediate in the synthesis of polymers and specialty chemicals. Furthermore, its structural motifs are reminiscent of many natural products with known bioactivities, suggesting potential applications in developing novel agrochemicals that target plant pathogens or pests.
The compound's physicochemical properties, such as solubility and stability, have been thoroughly characterized under various conditions. These properties are critical for determining its suitability for different applications, whether in pharmaceutical formulations or industrial processes. Studies have shown that modifications to the ethyl and hydroxyl substituents can significantly influence these properties, allowing researchers to fine-tune the molecule for specific purposes.
The future prospects of 1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one are promising, with ongoing research exploring new synthetic methodologies and applications. Advances in computational chemistry and machine learning are expected to accelerate the discovery of novel derivatives with enhanced biological activity. Furthermore, interdisciplinary approaches combining chemical biology with nanotechnology may open up new avenues for utilizing this compound in targeted drug delivery systems.
In conclusion, 1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one (CAS No. 1806612-78-1) is a multifaceted compound with significant potential across multiple domains of chemical research. Its structural features enable diverse functionalizations and interactions with biological targets, making it a valuable tool in drug discovery and synthetic chemistry. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to global challenges.
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